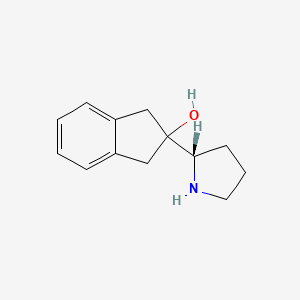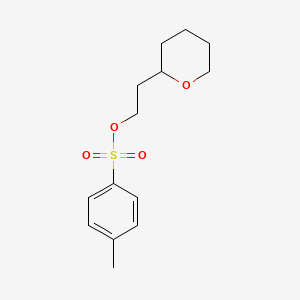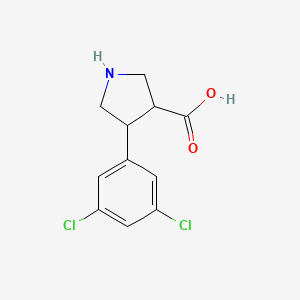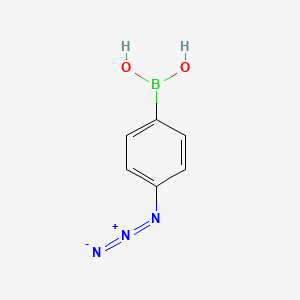
(4-Azidophenyl)boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Azidophenyl)boronic acid is a versatile compound that features both boronic acid and azide functional groups. This unique combination makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The azide group also allows for further chemical transformations, such as click chemistry, which is widely used for introducing diverse functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Azidophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester . This process typically uses mild and functional group-tolerant reaction conditions, making it suitable for a wide range of applications .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters, which are made by dehydrating boric acid with alcohols . The resulting boronic esters can then be converted into boronic acids through various chemical reactions .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Azidophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Click Chemistry: The azide group can participate in click chemistry reactions to introduce various functionalities.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses palladium catalysts and bases like potassium acetate.
Click Chemistry: Often employs copper(I) catalysts and alkynes.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Click Chemistry: Forms triazole-linked compounds.
Wissenschaftliche Forschungsanwendungen
(4-Azidophenyl)boronic acid is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing complex organic molecules.
Bioconjugation: For attaching molecules to biological targets like proteins or antibodies.
Drug Discovery: In the synthesis of bioactive molecules for drug discovery efforts.
Biological Imaging: Construction of fluorescent probes by attaching fluorophores to the azide group.
Materials Science: Development of photoactive materials by incorporating the (4-Azidophenyl) group into polymers.
Wirkmechanismus
The mechanism of action of (4-Azidophenyl)boronic acid involves its ability to form reversible covalent bonds with biomolecules containing cis-diols through the boronic acid group. This allows for selective attachment to target biomolecules, which can then be further manipulated using the azide group for additional conjugation through click chemistry. This dual functionality makes it a powerful tool for bioconjugation and other applications.
Vergleich Mit ähnlichen Verbindungen
4-Iodophenylboronic acid: Used in similar Suzuki-Miyaura coupling reactions but lacks the azide group, limiting its versatility.
4-Bromophenylboronic acid: Another similar compound used in coupling reactions but also lacks the azide group.
Uniqueness: (4-Azidophenyl)boronic acid’s uniqueness lies in its dual functional groups, which allow it to participate in a broader range of chemical reactions and applications compared to its counterparts.
Eigenschaften
Molekularformel |
C6H6BN3O2 |
|---|---|
Molekulargewicht |
162.94 g/mol |
IUPAC-Name |
(4-azidophenyl)boronic acid |
InChI |
InChI=1S/C6H6BN3O2/c8-10-9-6-3-1-5(2-4-6)7(11)12/h1-4,11-12H |
InChI-Schlüssel |
OQZNOWMXHUVPQW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N=[N+]=[N-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


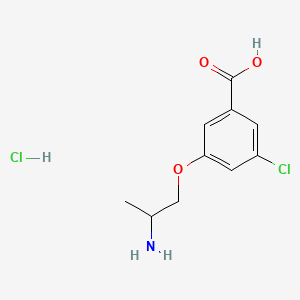





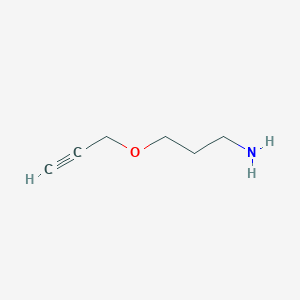
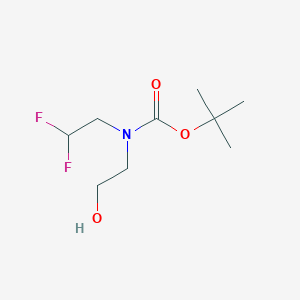
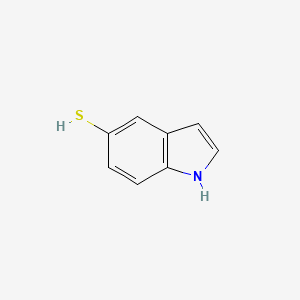
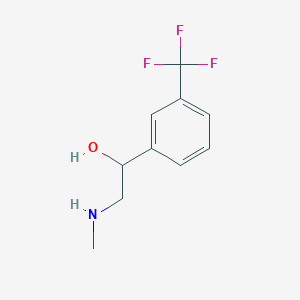
![3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13556121.png)
